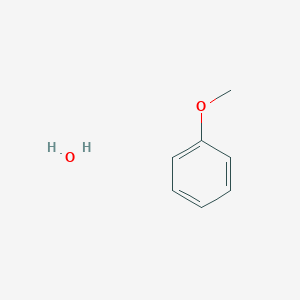
(1S)-1-Phenyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-Phenyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ol is a chemical compound belonging to the beta-carboline family. Beta-carbolines are known for their diverse biological activities and are found in various natural sources, including plants and animals. This compound is of interest due to its potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Phenyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ol typically involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions. The reaction conditions often include:
Reagents: Tryptamine, benzaldehyde
Catalysts: Acidic catalysts like hydrochloric acid or acetic acid
Solvents: Methanol or ethanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes using continuous flow reactors to improve yield and reduce reaction time.
化学反応の分析
Types of Reactions
(1S)-1-Phenyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or amines
Substitution: Formation of halogenated derivatives
科学的研究の応用
(1S)-1-Phenyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.
Industry: Potential use in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (1S)-1-Phenyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ol involves its interaction with various molecular targets, including:
Neurotransmitter Receptors: Modulation of serotonin and dopamine receptors.
Enzymes: Inhibition of monoamine oxidase enzymes, leading to increased levels of neurotransmitters.
Pathways: Activation or inhibition of signaling pathways involved in cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
Harmine: Another beta-carboline with similar pharmacological properties.
Harmaline: Known for its psychoactive effects and use in traditional medicine.
Tetrahydro-beta-carboline: A structurally related compound with diverse biological activities.
Uniqueness
(1S)-1-Phenyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ol is unique due to its specific stereochemistry and phenyl substitution, which may confer distinct pharmacological properties compared to other beta-carbolines.
特性
CAS番号 |
178326-72-2 |
|---|---|
分子式 |
C17H16N2O |
分子量 |
264.32 g/mol |
IUPAC名 |
(1S)-2-hydroxy-1-phenyl-1,3,4,9-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C17H16N2O/c20-19-11-10-14-13-8-4-5-9-15(13)18-16(14)17(19)12-6-2-1-3-7-12/h1-9,17-18,20H,10-11H2/t17-/m0/s1 |
InChIキー |
UEZOUWXMMQRQBJ-KRWDZBQOSA-N |
異性体SMILES |
C1CN([C@H](C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4)O |
正規SMILES |
C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



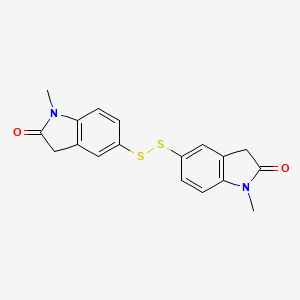
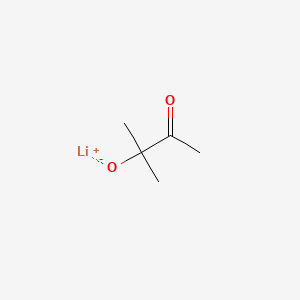
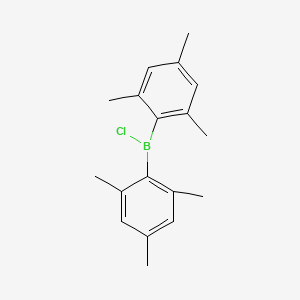

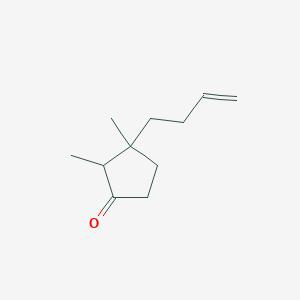
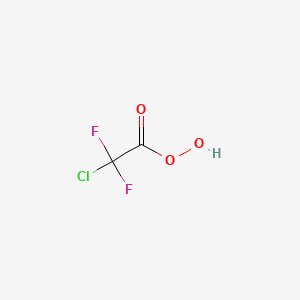

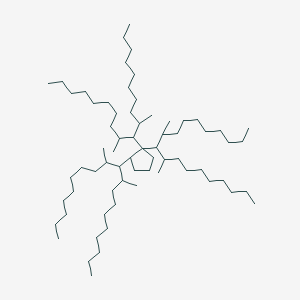
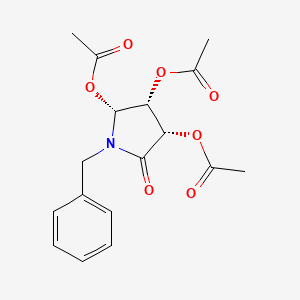
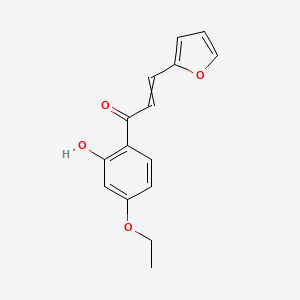
![2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine](/img/structure/B14261867.png)

